4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride
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Overview
Description
4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is an organic compound with the molecular formula C16H8Cl6O2 and a molecular weight of 444.9 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride typically involves the reaction of tetrachloroethane with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride involves large-scale chemical processes that are optimized for efficiency and yield. These processes often include the use of advanced equipment and technology to maintain the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can undergo hydrolysis to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving 4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride depend on the specific reagents and conditions used. For example, reactions with amines can produce amides, while reactions with alcohols can yield esters.
Scientific Research Applications
4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: This compound is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride involves its interaction with specific molecular targets and pathways. The compound can react with nucleophiles, leading to the formation of various products that can affect biological systems. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride include:
- Benzoyl chloride
- 4,4’-Dichlorobenzophenone
- Tetrachloroethane derivatives
Uniqueness
4,4’-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-[2-(4-carbonochloridoylphenyl)-1,1,2,2-tetrachloroethyl]benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl6O2/c17-13(23)9-1-5-11(6-2-9)15(19,20)16(21,22)12-7-3-10(4-8-12)14(18)24/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMSUJNEJRXVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(C(C2=CC=C(C=C2)C(=O)Cl)(Cl)Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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